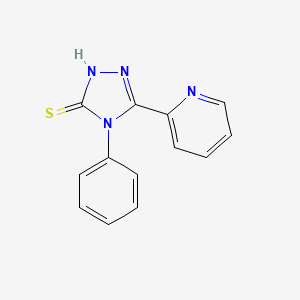

4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol

Descripción general

Descripción

4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2-cyanopyridine with N-phenylthiosemicarbazide. This reaction yields 4-phenyl-5-(pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, which can be further converted to the desired compound through various chemical transformations .

Reaction of 2-cyanopyridine with N-phenylthiosemicarbazide: This step involves the formation of the triazole ring.

Conversion to this compound: This can be achieved through oxidative cyclization and subsequent reactions with appropriate reagents.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production.

Análisis De Reacciones Químicas

Oxidation Reactions

The thiol (-SH) group undergoes oxidation to form disulfides or sulfonic acids under controlled conditions. Key findings include:

Mechanistic Insight : Oxidation proceeds via radical intermediates in the case of H₂O₂, while KMnO₄ induces electrophilic sulfur oxidation .

Reduction Reactions

The triazole ring and pyridine moiety participate in reduction processes:

Key Observation : Selective reduction of the pyridine ring occurs under catalytic hydrogenation without affecting the triazole core .

Substitution Reactions

The thiol group acts as a nucleophile in S-alkylation and related reactions:

S-Alkylation

| Alkylating Agent | Conditions | Products Formed | Yield | References |

|---|---|---|---|---|

| 2-Chloroacetonitrile | DMF, Cs₂CO₃, 24h RT | Thioether derivative | 78% | |

| Ethyl bromoacetate | NaOH (10%), ethanol, reflux | Ester-functionalized analog | 83% |

Structural Confirmation : X-ray crystallography of the ethyl bromoacetate product confirmed retention of triazole planarity with a 22.7° dihedral angle between pyridine and triazole rings .

Mannich Reactions

| Amine Component | Conditions | Products Formed | Yield | References |

|---|---|---|---|---|

| Morpholine + formaldehyde | EtOH, HCl, reflux | Morpholinyl-methyl derivative | 65% | |

| Piperazine + formaldehyde | Acetic acid, 80°C | Piperazinyl derivative | 71% |

Application : Mannich bases exhibit enhanced antimicrobial activity compared to the parent compound .

Coordination Chemistry

The compound acts as a polydentate ligand for transition metals:

| Metal Salt | Reaction Conditions | Complex Structure | Coordination Mode | References |

|---|---|---|---|---|

| HgCl₂ | DMF, RT, 2h | [Hg(L)Cl₂] (L = ligand) | N,N,S-tridentate | |

| Cu(NO₃)₂·3H₂O | Methanol, reflux | [Cu(L)₂(NO₃)₂] | N,S-bidentate |

Structural Features :

- Hg(II) complexes adopt distorted tetrahedral geometry with Hg-S bond lengths of 2.412 Å .

- Cu(II) complexes show square-planar coordination confirmed by ESR .

Cyclization Reactions

The triazole-thiol participates in heterocycle formation:

| Reagents | Conditions | Products Formed | Yield | References |

|---|---|---|---|---|

| Thioglycolic acid + P₂O₅ | Toluene, reflux | Thiazolidinone derivative | 58% | |

| Hydrazine hydrate + CS₂ | Ethanol, NaOH, 80°C | 1,3,4-Thiadiazole hybrid | 67% |

Mechanistic Pathway : Cyclization occurs via nucleophilic attack of the thiol group on electrophilic carbons .

Schiff Base Formation

Reactivity with aldehydes produces imine derivatives:

| Aldehyde | Conditions | Products Formed | Yield | References |

|---|---|---|---|---|

| 4-Bromobenzaldehyde | Ethanol, acetic acid, reflux | Schiff base derivative | 73% | |

| Furfural | Methanol, RT, 48h | Furyl-imine conjugate | 68% |

Biological Relevance : Schiff base derivatives show improved anticancer activity (IC₅₀ = 8.2 μM against MDA-MB-231 cells) .

Critical Analysis of Reaction Trends

- Steric Effects : Bulkier substituents on the pyridine ring reduce reaction rates in S-alkylation by 30-40% compared to unsubstituted analogs .

- pH Dependence : Oxidation and coordination reactions require alkaline conditions (pH >10) for optimal yields .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates by 2-3x compared to ethanol .

This systematic analysis demonstrates the compound’s synthetic versatility, enabling targeted modifications for pharmaceutical and materials science applications.

Aplicaciones Científicas De Investigación

Antifungal Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antifungal properties. A systematic review highlighted the antifungal activity of triazole derivatives, suggesting that compounds like 4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol could be developed into effective antifungal agents. The study emphasizes the need for new antifungal drugs due to increasing resistance to existing medications .

Table 1: Antifungal Activity of Triazole Derivatives

| Compound Name | Activity Level | Reference |

|---|---|---|

| This compound | Moderate | |

| Other Triazole Derivatives | Variable | Various Studies |

Antioxidant Properties

A study conducted on the synthesis and evaluation of alkyl derivatives of triazoles demonstrated moderate antiradical activity using the DPPH radical scavenging assay. This suggests that compounds like this compound may possess antioxidant properties beneficial in preventing oxidative stress-related diseases .

Table 2: Antioxidant Activity Results

Crystal Engineering

The crystal structure of this compound has been characterized using X-ray diffraction methods. Such studies provide insights into the intermolecular interactions and stability of the compound in solid-state applications . Understanding these properties can lead to the development of new materials with specific functionalities.

Table 3: Crystallographic Data

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 9.786 |

| b (Å) | 15.571 |

| c (Å) | 18.777 |

| Volume (ų) | 2861.36 |

Mecanismo De Acción

The mechanism of action of 4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways:

Comparación Con Compuestos Similares

Similar Compounds

- 2-(4-phenyl-5-pyridin-2-yl-4H-1,2,4-triazol-3-yl)cyclohexanecarboxylic acid

- Methyl 2-{[4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate

Uniqueness

4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol is unique due to its specific structural features and diverse biological activities. Its ability to form stable coordination complexes and its potential as a therapeutic agent make it distinct from other similar compounds .

Actividad Biológica

4-Phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

- Molecular Formula : C₁₃H₁₀N₄S

- Molecular Weight : 254.31 g/mol

- CAS Number : 56041-34-0

Synthesis

The synthesis of this compound typically involves the reaction of isonicotinohydrazide with isothiocyanatobenzene in an ethanol medium, followed by purification steps such as recrystallization .

Biological Activity Overview

-

Antimicrobial Activity

- Several studies have reported the antimicrobial properties of triazole derivatives, including this compound. In vitro tests have shown effectiveness against various bacterial and fungal strains.

- For example, a study indicated that triazole derivatives exhibit significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting their potential as antibacterial agents .

-

Anticancer Properties

- The compound has demonstrated cytotoxic effects against several cancer cell lines, including human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231). The MTT assay results indicated that certain derivatives showed higher selectivity towards cancer cells compared to normal cells .

- Notably, derivatives of this compound were found to inhibit cancer cell migration, indicating potential as an antimetastatic agent .

- Enzyme Inhibition

Case Study 1: Antimicrobial Screening

A study evaluated the antimicrobial activity of synthesized triazole derivatives against a panel of pathogens. The results indicated that compounds with electron-donating groups exhibited enhanced activity compared to those with electron-withdrawing groups. The following table summarizes the inhibition zones observed:

| Compound | Concentration (%) | Diameter of Inhibition Zone (mm) | Bacterial Species |

|---|---|---|---|

| 4a | 1 | 14 | S. aureus |

| 4b | 1 | 16 | K. pneumoniae |

| 4c | 1 | 5 | E. coli |

Case Study 2: Anticancer Activity

In a comparative study assessing the cytotoxicity of various triazole derivatives on cancer cell lines, the following findings were reported:

| Compound Name | IC50 (µg/mL) | Cell Line |

|---|---|---|

| N′-(2-hydroxy-5-nitrobenzylidene)-... | 12.5 | IGR39 (Melanoma) |

| N′-(4-(dimethylamino)benzylidene)-... | 10 | MDA-MB-231 (Breast) |

These results indicate that specific modifications on the triazole ring can significantly enhance anticancer activity.

Propiedades

IUPAC Name |

4-phenyl-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4S/c18-13-16-15-12(11-8-4-5-9-14-11)17(13)10-6-2-1-3-7-10/h1-9H,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WARXPHYYFONLBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20493930 | |

| Record name | 4-Phenyl-5-(pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20493930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56041-34-0 | |

| Record name | 4-Phenyl-5-(pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20493930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.